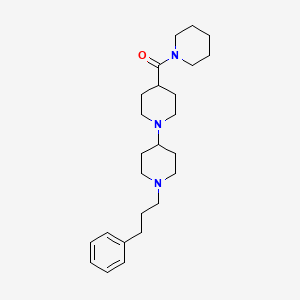
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine, also known as PPBP, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPBP belongs to the class of piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects in various experimental models.
Mecanismo De Acción
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine exerts its pharmacological effects by binding to specific receptors in the central nervous system, including the dopamine D2 receptor, sigma-1 receptor, and N-methyl-D-aspartate (NMDA) receptor. The binding of 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine to these receptors results in the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine has been shown to exhibit a range of biochemical and physiological effects in various experimental models. It has been shown to reduce the release of pro-inflammatory cytokines and inhibit the activation of microglia, thus exhibiting anti-inflammatory effects. 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine has also been shown to reduce pain sensitivity and exhibit analgesic effects. In addition, 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine has been shown to regulate the release of dopamine and glutamate, thus exhibiting potential applications in the treatment of Parkinson's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine has several advantages for use in laboratory experiments. It is a small molecule compound that can easily penetrate the blood-brain barrier, allowing for the study of its effects on the central nervous system. 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine is also readily available and relatively inexpensive, making it a cost-effective option for research studies. However, 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several potential future directions for research on 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine. One area of interest is the potential applications of 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is the potential applications of 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine in the treatment of psychiatric disorders such as schizophrenia and depression. Further research is needed to better understand the mechanisms of action of 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine and to identify potential therapeutic applications.
Métodos De Síntesis
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine can be synthesized using a variety of methods, including the condensation of piperidine with 1,4-bis-(3-chloropropyl)piperazine, followed by the reaction with phenylacetic acid. Another method involves the reaction of piperidine with 1,4-bis-(3-chloropropyl)piperazine, followed by the reaction with piperidine-1-carboxylic acid.
Aplicaciones Científicas De Investigación
1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory, analgesic, and antipsychotic effects in animal models. 1'-(3-phenylpropyl)-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
[1-[1-(3-phenylpropyl)piperidin-4-yl]piperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O/c29-25(28-16-5-2-6-17-28)23-11-20-27(21-12-23)24-13-18-26(19-14-24)15-7-10-22-8-3-1-4-9-22/h1,3-4,8-9,23-24H,2,5-7,10-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRJTGOITMXIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)C3CCN(CC3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5137640.png)
![4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate](/img/structure/B5137656.png)
![N-allyl-N-[(diethoxyphosphoryl)methyl]-beta-alanine](/img/structure/B5137658.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-furylmethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5137659.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5137667.png)
![N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5137670.png)

![2-(2-chloro-6-fluorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5137687.png)
![4-[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5137693.png)

![1-phenyl-1,2-dihydro-3H-benzo[f]chromen-3-one](/img/structure/B5137716.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5137725.png)
